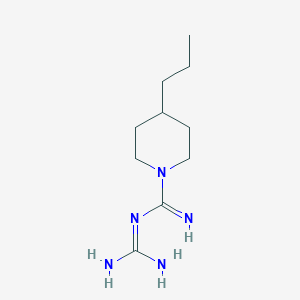

N-(4-Propylpiperidine-1-carboximidoyl)guanidine

Description

Systematic Nomenclature and Structural Identification

The systematic name This compound derives from its core components: a piperidine ring, a propyl substituent, and a guanidine group linked via a carboximidoyl bridge. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules prioritize the parent piperidine structure, with the propyl group at the 4-position. The carboximidoyl functional group (-C(=NH)-) connects the piperidine’s nitrogen to the guanidine moiety, which consists of three amine groups bonded to a central carbon.

The molecular structure is further clarified by its SMILES representation, NC(NC(N1CCC(CCC)CC1)=N)=N, which encodes the piperidine ring (N1CCC(CCC)CC1), the carboximidoyl linkage (=N), and the terminal guanidine groups (NC(N...)=N). Crystallographic data, while not explicitly available for this compound, can be inferred from analogous guanidine derivatives, which typically exhibit planar guanidine groups and chair-conformation piperidine rings.

Table 1: Key Chemical Identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 1555308-92-3 |

| Molecular Formula | C~10~H~21~N~5~ |

| Molecular Weight | 211.31 g/mol |

| SMILES | NC(NC(N1CCC(CCC)CC1)=N)=N |

| MDL Number | MFCD24357337 |

Historical Context in Guanidine Derivative Research

Guanidine derivatives have been studied since the 19th century, beginning with Adolph Strecker’s isolation of guanidine from guanine in 1861. Early research focused on guanidine’s strong basicity and applications in dye synthesis, but the mid-20th century saw a shift toward biomedical applications. The discovery of biguanides like metformin, derived from guanidine, highlighted the therapeutic potential of modifying the guanidine core to reduce toxicity while retaining bioactivity.

This compound emerges from this lineage as a hybrid structure combining guanidine’s electronic properties with the steric and conformational flexibility of a piperidine ring. The addition of a propyl group at the 4-position reflects strategies to enhance lipophilicity and modulate interactions with biological targets, a trend seen in antihistamines and antipsychotics featuring substituted piperidines.

Position Within Contemporary Heterocyclic Chemistry

In modern heterocyclic chemistry, piperidine and guanidine motifs are pivotal in drug design. Piperidine, a six-membered ring with one nitrogen atom, contributes to pharmacokinetic optimization by improving solubility and membrane permeability. Guanidine, with its high basicity (pK~a~ ~13), facilitates hydrogen bonding and ionic interactions, making it valuable in enzyme inhibition and receptor targeting.

The fusion of these systems in this compound creates a multifunctional scaffold. The propyl side chain introduces steric bulk, potentially reducing metabolic degradation, while the carboximidoyl linker stabilizes the conformation between the piperidine and guanidine groups. Such structural features are analogous to kinase inhibitors and protease antagonists, where precise spatial arrangement of functional groups dictates selectivity.

Table 2: Comparative Features of Guanidine Derivatives

The synthetic routes to this compound likely involve guanidinylation of a preformed piperidine intermediate. For example, reacting 4-propylpiperidine with an isothiouronium salt under basic conditions could yield the target structure via nucleophilic substitution, a method aligned with the Rathke synthesis. Advanced characterization techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) would confirm the regio- and stereochemistry of the final product.

Properties

Molecular Formula |

C10H21N5 |

|---|---|

Molecular Weight |

211.31 g/mol |

IUPAC Name |

N-(diaminomethylidene)-4-propylpiperidine-1-carboximidamide |

InChI |

InChI=1S/C10H21N5/c1-2-3-8-4-6-15(7-5-8)10(13)14-9(11)12/h8H,2-7H2,1H3,(H5,11,12,13,14) |

InChI Key |

QOFDGOAIFRHJEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCN(CC1)C(=N)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Propylpiperidine-1-carboximidoyl)guanidine typically involves the reaction of 4-propylpiperidine with guanidine derivatives. One common method is the one-pot synthesis approach, which involves the use of N-chlorophthalimide, isocyanides, and amines. This method provides efficient access to diverse guanidines under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: N-(4-Propylpiperidine-1-carboximidoyl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride, with the molecular formula C10H22ClN5 and a molecular weight of 247.77 g/mol, is a chemical compound featuring a guanidine moiety linked to a propyl-substituted piperidine. It is recognized for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical agents.

Potential Applications

This compound hydrochloride has shown potential biological activities, particularly in pharmacology, and its synthesis typically involves multi-step organic synthesis techniques. Interaction studies often focus on its binding affinity and effects on various biological targets, utilizing techniques such as:

- Binding assays

- Spectroscopic methods

- Cell-based assays

This compound shares structural and functional similarities with other compounds, such as Guanidine Hydrochloride, N-(4-methylpiperazine-1-carboximidoyl)guanidine, and N-(4-benzylpiperidine-1-carboximidoyl)guanidine.

The uniqueness of this compound hydrochloride lies in its specific propyl substitution on the piperidine ring, which may influence its pharmacological profile differently compared to other similar compounds. This structural variation could affect its binding affinity and selectivity towards various biological targets, making it an interesting candidate for further research and development.

Guanidine Compounds in Drug Development

Molecules with guanidine groups have proven efficient in treating various diseases, emphasizing their significant value . Guanidinium compounds can increase cellular accumulation, especially in Gram-negative bacteria, making them interesting drug candidates for antibiotic development . Several human-targeted drugs on the market contain guanidine groups . For example, metformin is an antidiabetic drug used as a first-line treatment for type II diabetes . Other examples include amiloride, triamterene, guanfacine, guanethidine, and guanadrel, which are cardiovascular drugs primarily used to treat hypertension, and famotidine, an antihistaminic drug used as an H2 blocker to reduce stomach acid production .

Mechanism of Action

The mechanism of action of N-(4-Propylpiperidine-1-carboximidoyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural Modifications and Pharmacological Activity

Substituent Effects on Target Affinity

- N-(2-Methoxyethyl)-guanidine derivatives: Evidence highlights the critical role of the 2-methoxyethyl group in maintaining DDAH-1 inhibition (Ki ≈ 18 μM) while retaining selectivity over NOS isoenzymes. Removal of the carboxylic acid moiety preserved activity, but methyl or isopropyl substitutions abolished potency .

- N-(2-Pyrazoline-1-carbaimidoyl)-guanidine derivatives : These compounds exhibit hypoglycemic activity, with structural variations in the pyrazoline ring influencing efficacy. For example, 1-phenyl-3-(3,5,5-trimethyl-2-pyrazoline-1-carboimidoyl)-guanidine demonstrated diuretic properties in preclinical models .

- Hypothesized Role of 4-Propylpiperidine : The bulky, lipophilic piperidine group in N-(4-Propylpiperidine-1-carboximidoyl)guanidine may enhance membrane permeability and target engagement in neurological or metabolic disorders, though empirical data are needed.

Pharmacokinetic and Selectivity Trends

- Metabolic Stability : Piperidine-containing compounds often exhibit prolonged half-lives due to reduced cytochrome P450 metabolism compared to pyrazoline or methoxyethyl analogs.

- Selectivity : The rigid piperidine scaffold may reduce off-target effects compared to flexible methoxyethyl or planar pyrazoline groups, as seen in DDAH inhibitors .

Table 1: Key Pharmacological Comparisons

Toxicity Profiles

Guanidine derivatives exhibit variable toxicity depending on substituents:

- Guanidine Nitrate : Oral LD₅₀ in mice ≈ 1,100 mg/kg; ecotoxicological LOEC in Daphnia magna = 4.2 mg/L .

- Guanidine Chloride : Higher acute toxicity (rat LD₅₀ = 475 mg/kg) and therapeutic use in neurological disorders .

- N-(4-Propylpiperidine)-guanidine : Toxicity data are unavailable, but the propylpiperidine group may reduce acute toxicity compared to nitrate salts due to altered metabolism and excretion.

Table 2: Toxicity Comparison

Biological Activity

N-(4-Propylpiperidine-1-carboximidoyl)guanidine, also known as this compound hydrochloride, is a compound with significant potential in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C10H22ClN5

- Molecular Weight : 247.77 g/mol

- CAS Number : 1909304-94-4

The synthesis of this compound typically involves the reaction of 4-propylpiperidine with cyanamide, resulting in a guanidine derivative under specific conditions. Its structure features a piperidine ring, which is known for its diverse biological activities.

This compound hydrochloride interacts with various molecular targets, influencing several biological pathways:

- Enzyme Interaction : The guanidine moiety is recognized for its ability to interact with enzymes and receptors, potentially modulating their activity. This can lead to alterations in enzyme kinetics and receptor signaling pathways .

- Biochemical Pathways : The compound is involved in numerous biochemical pathways, including those related to cell signaling and metabolic processes. Its effects on cellular processes can lead to significant physiological changes .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Exhibits potential against various microbial strains, suggesting its utility in treating infections.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating autoimmune diseases .

Case Studies and Research Findings

A selection of studies illustrates the compound's diverse biological effects:

- Study on Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of specific cancer cell lines. Mechanistic investigations revealed that it induces apoptosis via mitochondrial pathway activation .

- Anti-inflammatory Research : In animal models of inflammation, the compound reduced markers of inflammation and improved clinical scores, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methylpiperidine-1-carboximidoyl)guanidine | Methyl substitution on piperidine | Moderate antimicrobial |

| N-(4-butylpiperidine-1-carboximidoyl)guanidine | Butyl substitution on piperidine | Enhanced anticancer activity |

| N-(4-propylpiperazine-1-carboximidoyl)guanidine | Piperazine ring instead of piperidine | Variable activity profile |

The propyl substitution in this compound may confer distinct chemical properties that enhance its biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.